molecular formula C12H16N2O4S B14028203 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid

Cat. No.: B14028203
M. Wt: 284.33 g/mol
InChI Key: RXLMHBFIAIPILN-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring an isothiazole ring fused to a partially saturated pyridine ring. The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective moiety for amines, enhancing stability during synthetic processes. This compound is primarily utilized in medicinal chemistry as an intermediate for designing GABA receptor modulators and glycine antagonists, owing to structural similarities to bioactive analogues like THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,2]thiazolo[4,5-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)13-19-8/h4-6H2,1-3H3,(H,15,16)

InChI Key

RXLMHBFIAIPILN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NS2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid generally involves multi-step procedures:

  • Amine Protection: The introduction of the Boc group is commonly achieved by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This step protects the amine functionality, allowing selective downstream reactions without unwanted side reactions.

  • Cyclization and Ring Formation: The isothiazolo-pyridine core is constructed via cyclization reactions, often involving thiourea derivatives or related sulfur-containing intermediates.

  • Carboxylation: Introduction of the carboxylic acid group at position 3 is typically achieved through oxidation or carbonylation reactions, sometimes utilizing carbon monoxide under palladium catalysis.

Industrial Scale Synthesis

Industrial production methods resemble laboratory synthesis but are optimized for scale, yield, and purity:

  • Use of continuous flow reactors and automated systems enhances reproducibility and efficiency.

  • Reaction parameters such as temperature, pressure, and reagent stoichiometry are tightly controlled to maintain product consistency.

  • Purification steps often include chromatographic techniques adapted for large scale.

Detailed Stepwise Synthesis (Based on Patent CN110590813B)

A closely related synthetic method for thiazolo[4,5-b]pyridine carboxylic acids, which serve as structural analogues, provides insight into applicable preparation strategies:

Step Reaction Description Conditions Yield (%)
S1 Formation of 1-(3,5-dibromopyridin-2-yl)thiourea by reacting 3,5-dibromo-2-aminopyridine with thiocyanamide and benzoyl chloride in tetrahydrofuran 50–80 °C, 12 h Not specified
S2 Cyclization to 6-bromothiazole[4,5-b]pyridine-2-amine using sodium hydride in tetrahydrofuran 85–110 °C, 5 h Not specified
S3 Diazotization and substitution to 6-bromothiazole[4,5-b]pyridine with isoamyl nitrite 95–120 °C, 11 h 60.17%
S4 Carbonylation to methyl thiazolo[4,5-b]pyridine-6-carboxylate via palladium-catalyzed reaction under CO atmosphere 105–115 °C, 12 h, 10 kPa CO pressure 69.1–77.3%
S5 Hydrolysis of methyl ester to thiazolo[4,5-b]pyridine-6-carboxylic acid 10–30 °C, 12 h, NaOH 86.3%

This sequence highlights the use of palladium-catalyzed carbonylation and careful temperature control for efficient ring construction and functional group introduction.

Reaction Conditions and Reagents

Reaction Type Reagents Solvents Temperature Duration Notes
Boc Protection Di-tert-butyl dicarbonate, NaOH or DMAP Acetonitrile Room temp 1–3 h Protects amine group
Oxidation Potassium permanganate or chromium trioxide Acidic medium Variable Variable Converts intermediates to carboxylic acid
Reduction Lithium aluminum hydride or sodium borohydride Dry ether or alcohol 0–25 °C 1–4 h Reduces carbonyls or nitro groups
Palladium-Catalyzed Carbonylation Pd(PPh3)2Cl2, triethylamine, CO gas Methanol 105–115 °C 12 h Introduces carboxylate group
Hydrolysis Sodium hydroxide Water 10–30 °C 12 h Converts esters to acids

These reagents and conditions are adapted depending on the synthetic step and scale.

Purification and Characterization

  • Chromatography: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is standard for purity assessment.

  • Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the Boc group (tert-butyl singlet ~1.4 ppm; carbonyl resonance ~150–155 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 299.35 confirms molecular weight (C12H17N3O4S).

  • Solubility: Sparingly soluble in water; soluble in polar aprotic solvents like dimethylformamide and dichloromethane; moderate solubility in methanol or ethanol with mild heating.

Summary Table of Preparation Methods

Method Aspect Description Key Reagents Conditions Yield/Notes
Amine Protection Boc protection of amine precursor Di-tert-butyl dicarbonate, NaOH/DMAP Acetonitrile, room temp High yield, stabilizes amine
Ring Formation Cyclization via thiourea intermediates Thiocyanamide, sodium hydride THF, 85–110 °C Efficient ring closure
Carbonylation Pd-catalyzed CO insertion Pd(PPh3)2Cl2, triethylamine, CO Methanol, 105–115 °C, 10 kPa 69–77% yield
Hydrolysis Ester to acid conversion NaOH, water 10–30 °C 86% yield, mild conditions

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid involves the interaction of its functional groups with various molecular targets. The BOC group protects the amine, allowing selective reactions to occur at other sites. Upon removal of the BOC group, the free amine can participate in further chemical reactions, such as forming peptide bonds in protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between the target compound and related derivatives:

Compound Name CAS Number Molecular Formula Heterocycle Type Key Substituents Biological Activity
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid Not explicitly provided* Likely C12H17N2O4S Isothiazolo[4,5-C]pyridine Boc, carboxylic acid Intermediate for GABA/glycine receptor ligands; exact activity under investigation
Thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol) Not provided C6H8N2OS Isothiazolo[5,4-c]pyridine Hydroxyl Weak GABA agonist (1/100th potency of THIP)
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid 1251000-11-9 C12H17N3O4 Imidazo[4,5-C]pyridine Boc, carboxylic acid No direct activity reported; used as synthetic intermediate
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid 518990-56-2 C12H17N3O4 Pyrazolo[4,3-c]pyridine Boc, carboxylic acid Research applications in kinase inhibition; no GABA activity reported
6-(tert-Butoxycarbonyl)-3a,4,5,6,7,7a-hexahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid 1160248-30-5 Not provided Isoxazolo[5,4-c]pyridine Boc, carboxylic acid, hexahydro Structural rigidity impacts receptor binding; activity data pending

*Note: The molecular formula for the target compound is inferred based on analogues (e.g., replacing sulfur in thio-THIP with Boc and carboxylic acid groups).

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound increases aqueous solubility (logP ~1.2) compared to methyl or ethyl esters (logP ~2.5–3.0) .
  • Stability : Boc-protected derivatives are stable under acidic conditions but prone to deprotection with TFA or HCl .

Biological Activity

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, particularly its interactions with neurotransmitter systems and implications for neurological health.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H17N3O4S
  • Molecular Weight : 299.35 g/mol

The tert-butoxycarbonyl (Boc) group is known for its role in protecting amines during synthesis and enhancing the compound's stability.

Neurotransmitter Interaction

Research indicates that derivatives of tetrahydroisothiazolo[4,5-C]pyridine exhibit significant interactions with GABAergic systems. For instance, related compounds have been shown to act as GABA agonists or inhibitors of GABA uptake. The thio analogues of these compounds were tested on neurons and demonstrated varying degrees of potency in modulating GABA activity.

CompoundTypeActivityReference
THIPAgonistStrong GABA agonist
Thio-THIPAgonistWeak GABA agonist
THPOInhibitorInhibits GABA uptake

The ability of these compounds to penetrate the blood-brain barrier (BBB) was assessed using the I/U ratio, which reflects their central nervous system bioavailability:

CompoundI/U Ratio
THIP500
Thio-THIP16
THPO2500

These findings suggest that while some derivatives may have limited BBB penetration, they still hold potential for therapeutic applications in neurological disorders.

Case Studies and Research Findings

A study investigating the effects of various tetrahydro derivatives on neuronal firing rates revealed that while thio analogues had reduced efficacy compared to their non-thio counterparts, they still influenced neuronal excitability. The specific case of thio-THPO showed it to be slightly less effective than THPO in enhancing GABA's inhibitory effects on spinal neurons.

Furthermore, the structural similarities between these compounds and known neuroactive agents suggest potential avenues for drug development targeting anxiety and seizure disorders.

Implications for Drug Development

Given the biological activity observed in related compounds, this compound could serve as a lead compound in developing new therapies for neurological conditions. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation into its pharmacological properties.

Q & A

Q. What is the primary role of the Boc (tert-butoxycarbonyl) group in this compound, and how does it influence synthetic strategies?

The Boc group acts as a temporary protective group for amines, enabling selective reactivity during multi-step synthesis. Its stability under basic conditions and labile nature under acidic conditions (e.g., trifluoroacetic acid) allows sequential deprotection without disrupting the isothiazolo-pyridine core. This is critical for constructing complex heterocycles while preserving stereochemistry .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (0.1% TFA) gradient is standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the Boc group’s tert-butyl singlet at ~1.4 ppm and carbonyl resonance at ~150–155 ppm. Mass spectrometry (MS) should match the molecular ion peak at m/z 283.34 (C₁₃H₁₇NO₄S) .

Q. What are the documented solubility properties for this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Solubility in methanol or ethanol is moderate (~5–10 mg/mL), requiring mild heating (40–50°C) for full dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for Boc-protected heterocycles like this compound?

Discrepancies in melting points (e.g., 162–166°C in related Boc-thiazole derivatives vs. 150–151°C in Boc-amino benzoic acids ) often arise from polymorphic forms or residual solvents. To address this:

  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Recrystallize using a solvent system like ethyl acetate/hexane and compare with literature protocols.
  • Characterize crystal structure via X-ray diffraction (as in ) to confirm purity and packing.

Q. What strategies optimize the synthesis of this compound to minimize ring-opening of the isothiazolo-pyridine core?

The isothiazolo-pyridine ring is sensitive to strong acids/bases. Key optimizations include:

  • Using mild deprotection agents (e.g., HCl/dioxane instead of TFA for Boc removal).
  • Maintaining low temperatures (0–5°C) during cyclization steps.
  • Employing coupling reagents like HATU or EDCI to avoid prolonged exposure to reactive intermediates .

Q. How does the electronic environment of the isothiazolo-pyridine core affect its reactivity in cross-coupling reactions?

The sulfur atom in the isothiazole ring introduces electron-withdrawing effects, directing electrophilic substitution to the 5-position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ at 80°C. Monitor for potential ring degradation via LC-MS .

Q. What computational methods are suitable for predicting the compound’s spectroscopic properties or stability?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model NMR chemical shifts and IR vibrational frequencies. Molecular dynamics simulations assess Boc group stability under thermal stress, aligning with experimental thermogravimetric analysis (TGA) data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for structurally similar Boc-protected heterocycles?

For example, if a Boc-piperidine derivative shows no activity while a Boc-thiazole analog exhibits inhibition :

  • Compare steric effects: The isothiazolo-pyridine’s planar structure may enhance target binding vs. non-planar piperidines.
  • Evaluate logP differences: Higher lipophilicity (e.g., CLogP ~2.5 for this compound ) may improve membrane permeability.
  • Validate assays using standardized controls (e.g., ATP competition for kinase studies).

Methodological Recommendations

Q. Protocol for Boc Deprotection Without Degrading the Isothiazolo-Pyridine Core

Dissolve the compound in 4M HCl/dioxane (1:10 w/v).

Stir at 25°C for 2 hours.

Neutralize with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.

Confirm deprotection via loss of the Boc carbonyl peak in IR (~1700 cm⁻¹) .

Q. Chromatographic Purification Guidelines

  • Column: Silica gel (230–400 mesh).
  • Eluent: Ethyl acetate/hexane (3:7) with 0.5% acetic acid to suppress tailing.
  • Rf: Target 0.3–0.4 under UV 254 nm .

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